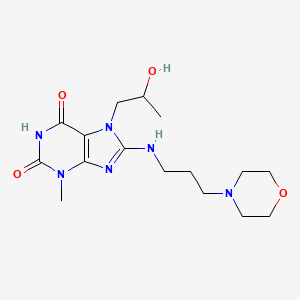
sodium;4-ethenylbenzenesulfonate
Descripción general
Descripción
Provide a brief introduction to the compound, including its chemical name, molecular formula, and general properties. Mention its significance and any common uses or occurrences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time, etc.).
Industrial Production Methods: Explain the industrial production methods for the compound. Highlight any large-scale processes, equipment used, and any specific challenges or considerations in the production process.
Análisis De Reacciones Químicas
Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Mention any specific catalysts, solvents, or temperature and pressure conditions.
Major Products: Describe the major products formed from these reactions. Include any relevant reaction mechanisms or pathways.
Aplicaciones Científicas De Investigación
Provide a comprehensive description of the scientific research applications of the compound. Include its use in various fields such as chemistry, biology, medicine, and industry. Mention any significant studies or discoveries involving the compound.
Mecanismo De Acción
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any relevant biochemical or physiological processes.
Comparación Con Compuestos Similares
Similar Compounds: List similar compounds and provide a brief description of each.
Comparison: Compare the compound with the similar compounds, highlighting its uniqueness. Discuss any differences in properties, reactivity, applications, or mechanisms of action.
Propiedades
IUPAC Name |
sodium;4-ethenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTALRAZSCGSKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide](/img/structure/B7790213.png)

![7-(2-Hydroxypropyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B7790224.png)


![(NZ,E)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B7790254.png)
![ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B7790255.png)

![6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one](/img/structure/B7790282.png)





